molecular formula C21H17FN4O2 B2750660 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251689-37-8

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2750660
CAS No.: 1251689-37-8
M. Wt: 376.391
InChI Key: FURQYSLGYJDAJW-UHFFFAOYSA-N
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Description

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a pyrimidinone-based acetamide derivative characterized by:

  • A pyrimidin-6-one core substituted with a cyano group at position 5 and a 4-fluorophenyl group at position 2.
  • An acetamide linker connected to a 4-ethylphenyl group at the nitrogen terminus.

Its analogs often vary in substituents, core heterocycles, or linker groups, which influence pharmacological properties .

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-2-14-3-9-18(10-4-14)25-19(27)13-26-20(15-5-7-17(22)8-6-15)24-12-16(11-23)21(26)28/h3-10,12H,2,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURQYSLGYJDAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with several functional groups, including a cyano group and a fluorophenyl moiety. The presence of these groups enhances its reactivity and interaction with biological targets. Its molecular formula is C18H19FN2OC_{18}H_{19}FN_2O, with a molecular weight of approximately 300.35 g/mol.

PropertyValue
Molecular FormulaC18H19FN2OC_{18}H_{19}FN_2O
Molecular Weight300.35 g/mol
SolubilityModerate in organic solvents, less soluble in water
Melting PointTo be determined experimentally

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The cyano group enhances lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may contribute to binding affinity through hydrophobic interactions. This interaction can modulate various cellular functions, potentially leading to therapeutic effects against diseases such as cancer and infections.

Therapeutic Applications

Research indicates that pyrimidine derivatives like this compound exhibit diverse biological activities, including:

  • Anticancer Activity : In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation.
  • Antimicrobial Properties : The presence of the cyano group has been linked to enhanced antimicrobial activity against certain pathogens.
  • Anticonvulsant Activity : Some derivatives have demonstrated efficacy in models of epilepsy, suggesting potential for treating seizure disorders.

Anticancer Studies

In a study evaluating the anticancer properties of pyrimidine derivatives, it was found that compounds similar to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Research

Research published in Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyrimidine derivatives against resistant strains of bacteria. The study indicated that the cyano substitution plays a crucial role in enhancing the compound's efficacy.

Anticonvulsant Activity

A separate study focused on the anticonvulsant activity of related compounds showed promising results in animal models. The compounds were assessed using maximal electroshock (MES) tests, revealing significant protective effects against seizures.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Key Structural Differences and Implications
Compound Name Core Structure Substituents Key Differences Potential Biological Implications
Target Compound Pyrimidin-6-one 5-cyano, 2-(4-fluorophenyl), N-(4-ethylphenyl) Reference compound Optimized balance of hydrophobicity and electronic effects for target binding
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide () Pyrimidin-6-one 4-ethyl, 2-thioether, N-(4-fluorophenyl) Thioether replaces oxygen in pyrimidinone; ethyl at position 4 Increased lipophilicity; potential altered metabolic stability due to sulfur
N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide () Pyrimidin-6-one 5-cyano, 2-(4-fluorophenyl), N-(4-bromophenyl) Bromophenyl replaces ethylphenyl Enhanced halogen bonding but reduced solubility; possible toxicity concerns
N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide () Quinolin-4-one 6-fluoro, 3-(4-fluorophenyl)sulfonyl Quinolinone core replaces pyrimidinone; sulfonyl group introduced Broader π-stacking interactions; sulfonyl may enhance solubility or target specificity
N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide () Benzothiazole 4-fluorophenyl, benzothiazole core Pyrimidinone replaced with benzothiazole Increased aromaticity; potential for altered kinase inhibition profiles

Pharmacophore and Binding Interactions

  • Hydrogen Bonding: The pyrimidinone core and acetamide linker in the target compound likely engage in hydrogen bonding with residues like Gly143, as observed in structurally similar ligands (e.g., Cluster 5 in ). The cyano group may enhance dipole interactions, while the 4-fluorophenyl group contributes to hydrophobic packing .
  • Substituent Effects: Ethylphenyl vs. Thioether vs. Ether (): The thioether analog may exhibit slower oxidation rates, affecting metabolic stability, but could reduce hydrogen-bonding capacity .

Research Findings and Activity Trends

  • Pyrimidinone Derivatives: Compounds with pyrimidinone cores (e.g., the target and analogs) show moderate target inhibition (TI ~0.25 in Cluster 5 ligands) due to balanced electronic and steric properties .
  • Quinolinone Derivatives (): The quinolinone core in ’s compound introduces a larger aromatic system, which may improve binding to extended hydrophobic pockets but reduce solubility.
  • Benzothiazole Derivatives (): Benzothiazole-containing analogs often exhibit enhanced π-π stacking but may suffer from reduced metabolic stability due to sulfur oxidation .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-ethylphenyl)acetamide?

The synthesis typically involves a multi-step approach:

  • Pyrimidinone Core Formation : React hydrazine derivatives with carbonyl compounds (e.g., diketones or cyanoacetates) under acidic conditions (e.g., HCl or H₂SO₄ catalysis) to form the pyrimidin-6-one scaffold .
  • Substitution Reactions : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling, ensuring regioselectivity by optimizing reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or THF) .
  • Acetylation : Attach the N-(4-ethylphenyl)acetamide moiety using acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to prevent side reactions . Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural Elucidation : Use ¹H/¹³C NMR to confirm substituent positions on the pyrimidinone core and acetamide linkage. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns in NMR .
  • Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ expected for C₂₁H₁₈FN₃O₂) .

Q. How should initial biological screening be designed to evaluate this compound’s activity?

  • Target Selection : Prioritize enzyme targets (e.g., kinases, HDACs) based on structural analogs (e.g., pyrimidinone derivatives with known inhibitory activity) .
  • Assay Conditions : Use in vitro enzyme inhibition assays (e.g., fluorogenic substrates for HDACs) with positive controls (e.g., trichostatin A) and IC₅₀ determination via dose-response curves .
  • Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with 48–72 hr exposure times and DMSO vehicle controls .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the ethylphenyl group?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with ethanol or acetic acid to enhance solubility of hydrophobic intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to improve aryl-aryl bond formation efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to accelerate reaction kinetics while minimizing decomposition . Data-Driven Example : A 15% yield increase was observed when switching from DMF to ethanol in alkylation steps, attributed to reduced side-product formation .

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?

  • Assay Replication : Verify activity across independent labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Mechanistic Studies : Perform target-specific assays (e.g., Western blotting for apoptosis markers like caspase-3) to distinguish direct enzyme inhibition from off-target effects .
  • Model Organisms : Compare results in in vivo models (e.g., zebrafish xenografts) to assess translational relevance of in vitro findings .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Functional Group Modifications : Systematically replace the 5-cyano group with nitro or carboxylate moieties to evaluate electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the 4-ethylphenyl acetamide with a 4-propyl or 4-isopropyl group to probe steric tolerance in the active site .
  • Data Integration : Use molecular docking (e.g., AutoDock Vina) to correlate activity changes with predicted binding affinities for HDAC isoforms .

Q. How can stability and solubility challenges be addressed during formulation?

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin complexes to improve aqueous solubility for in vivo administration .
  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of the acetamide bond) .
  • Salt Formation : Explore hydrochloride or mesylate salts to enhance crystallinity and shelf life .

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